molecular formula C16H13BrN2O2 B11534728 Quinazolin-4(3H)-one, 6-bromo-3-(4-methoxyphenyl)-2-methyl-

Quinazolin-4(3H)-one, 6-bromo-3-(4-methoxyphenyl)-2-methyl-

Cat. No.: B11534728
M. Wt: 345.19 g/mol
InChI Key: RAPGJQGSDKNYJR-UHFFFAOYSA-N
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Description

6-BROMO-3-(4-METHOXYPHENYL)-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 2nd position, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-(4-METHOXYPHENYL)-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-(4-METHOXYPHENYL)-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized quinazolinones.

Scientific Research Applications

6-BROMO-3-(4-METHOXYPHENYL)-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-3-(4-METHOXYPHENYL)-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-3-(4-METHOXYPHENYL)-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. Its combination of a bromine atom, methoxyphenyl group, and methyl group makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

6-bromo-3-(4-methoxyphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C16H13BrN2O2/c1-10-18-15-8-3-11(17)9-14(15)16(20)19(10)12-4-6-13(21-2)7-5-12/h3-9H,1-2H3

InChI Key

RAPGJQGSDKNYJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)OC

Origin of Product

United States

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